
2,5-difluoro-4-(trifluoromethyl)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the chemical formula C7H2F5N. It is a colorless liquid with a boiling point of 105-107°C and a molecular weight of 195.09 g/mol. This compound is part of the fluorinated pyridine family, which is known for its unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring .
Aplicaciones Científicas De Investigación
2,5-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated pyridines, including 2,5-difluoro-4-(trifluoromethyl)pyridine, are investigated for their potential as imaging agents in radiotherapy and as components in pharmaceuticals due to their unique biological properties.
Industry: The compound is used in the development of agrochemicals and other industrial products that benefit from the stability and reactivity of fluorinated compounds.
Mecanismo De Acción
- TFMP derivatives are widely used in the protection of crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
Target of Action
Environmental conditions also play a crucial role in its effectiveness and stability . 🌱🔬
Métodos De Preparación
The synthesis of 2,5-difluoro-4-(trifluoromethyl)pyridine involves several methods. One common approach is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Análisis De Reacciones Químicas
2,5-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms, making the pyridine ring less reactive.
Oxidation and Reduction:
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include fluorinating agents like AlF3 and CuF2, as well as nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
2,5-difluoro-4-(trifluoromethyl)pyridine can be compared to other fluorinated pyridines, such as:
2-Fluoropyridine: Less fluorinated and therefore more reactive.
2,6-Difluoropyridine: Similar in terms of fluorination but differs in the position of fluorine atoms.
2,3,5-Trifluoromethylpyridine: Contains more fluorine atoms, making it even less reactive and more stable.
The uniqueness of 2,5-difluoro-4-(trifluoromethyl)pyridine lies in its specific fluorination pattern, which imparts distinct physical and chemical properties that are advantageous in various applications .
Propiedades
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFPXEHMRNEJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349716-18-2 |
Source


|
| Record name | 2,5-difluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



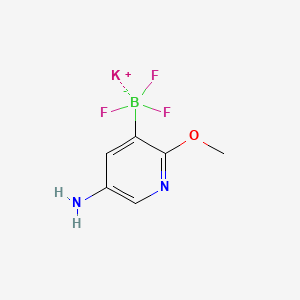
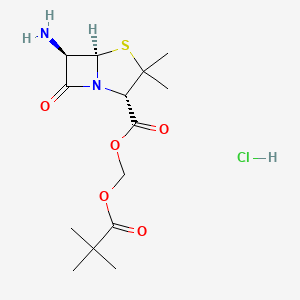
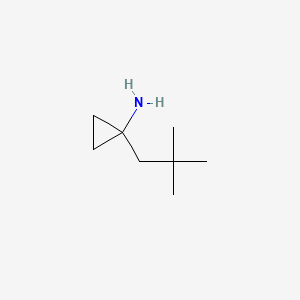
![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)
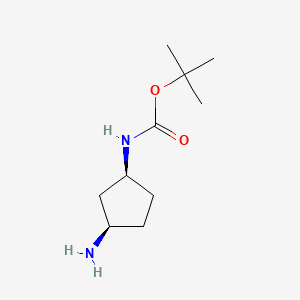

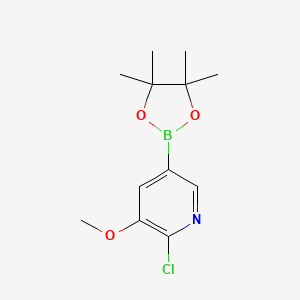

![(Z)-but-2-enedioic acid;(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581027.png)
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)
